3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the ethoxy group could potentially undergo reactions such as deprotonation or nucleophilic substitution, while the quinoline ring could potentially participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Fluorescent Probes and Biological Systems
Quinoline derivatives are known for their efficiency as fluorophores, widely used in biochemistry and medicine to study various biological systems. These compounds are investigated for their potential as DNA fluorophores, highlighting their sensitivity and selectivity for probing biological interactions (Aleksanyan & Hambardzumyan, 2013).
Antimycobacterial Activity
Hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have been synthesized and shown potent in vitro antimycobacterial activity against Mycobacterium tuberculosis, illustrating the potential of quinoline derivatives in developing new antitubercular agents (Kantevari et al., 2011).
Ligands for the Estrogen Receptor
Novel classes of pyrazolo[4,3-c]quinoline derivatives have been prepared, aiming to serve as potential ligands for the estrogen receptor. These efforts are part of ongoing research to identify and develop new compounds with specific biological activities, demonstrating the versatile applications of quinoline derivatives in medicinal chemistry (Kasiotis, Fokialakis, & Haroutounian, 2006).
Anti-Inflammatory and Molecular Docking Studies
Quinoline analogs have also been synthesized and characterized for their in vitro anti-inflammatory activities. Molecular docking studies further support the investigation of these compounds, providing insights into their potential mechanisms of action and interactions with biological targets (Sureshkumar et al., 2017).
Antioxidant Properties
Quinoline derivatives are explored for their antioxidant properties, with research focusing on their ability to quench radicals and inhibit DNA oxidation. Such studies underline the importance of quinoline compounds in developing antioxidants and understanding their mechanism of action (Xi & Liu, 2015).
properties
IUPAC Name |
14-(4-ethoxyphenyl)-17-[(2-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3/c1-2-32-19-9-7-17(8-10-19)26-21-16-31(15-18-5-3-4-6-22(18)28)23-14-25-24(33-11-12-34-25)13-20(23)27(21)30-29-26/h3-10,13-14,16H,2,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCJBXPXOSXCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline |
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